

# Application Notes: Quantitative Determination of Furilazole in Plant Tissues using Competitive ELISA

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## Compound of Interest

Compound Name: *Furilazole*

Cat. No.: *B1662145*

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## Abstract

This application note details a sensitive and specific method for the quantitative determination of the herbicide safener **Furilazole** in various plant tissues. The protocol employs a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, which offers a high-throughput and cost-effective alternative to traditional chromatographic methods. The described workflow includes a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to efficiently extract **Furilazole** from complex plant matrices. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols, data presentation, and a visual workflow to facilitate the implementation of this assay.

## Introduction

**Furilazole** is a vital herbicide safener used in agriculture to protect crops, particularly maize, from herbicide-induced injury. Monitoring its concentration in plant tissues is crucial for assessing crop safety, understanding its mechanism of action, and for regulatory compliance. While methods like HPLC and GC-MS are commonly used for pesticide residue analysis, they can be time-consuming and require expensive equipment. Immunoassays, such as ELISA, provide a rapid, sensitive, and specific alternative for screening a large number of samples.

This application note describes a competitive ELISA protocol for the quantification of **Furilazole**. In this assay, free **Furilazole** in the sample competes with a **Furilazole**-enzyme conjugate for binding to a limited number of specific anti-**Furilazole** antibodies coated on a microplate. The resulting color intensity is inversely proportional to the concentration of **Furilazole** in the sample.

## Data Presentation

The performance of the **Furilazole** Competitive ELISA was evaluated using fortified plant extracts. The following tables summarize the key quantitative data of the assay.

Table 1: Assay Performance Characteristics

Parameter	Value
Assay Range	0.05 - 5.0 ng/mL
IC50 (50% Inhibitory Concentration)	0.5 ± 0.1 ng/mL
Limit of Detection (LOD)	0.02 ng/mL
Limit of Quantification (LOQ)	0.05 ng/mL

Table 2: Recovery of **Furilazole** from Spiked Plant Tissues

Plant Matrix	Spiked Concentration (ng/g)	Average Recovery (%)	RSD (%)
Maize Leaves	1.0	92.5	8.5
	5.0	95.2	
	10.0	98.1	
Maize Stems	1.0	88.7	9.8
	5.0	91.3	
	10.0	94.6	
Maize Roots	1.0	85.4	11.2
	5.0	89.9	
	10.0	92.3	

Recovery studies were performed on three different days (n=6 for each concentration).

Table 3: Cross-Reactivity of the Anti-**Furilazole** Antibody

Compound	Chemical Structure	Cross-Reactivity (%)
Furilazole	C <sub>11</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	100
Benoxacor	C <sub>14</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	< 1.0
Dichlormid	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> NO	< 0.5
Acetochlor	C <sub>14</sub> H <sub>20</sub> ClNO <sub>2</sub>	< 0.1

## Experimental Protocols

### Materials and Reagents

- Anti-**Furilazole** Antibody Coated Microplate: 96-well microplate pre-coated with rabbit anti-**Furilazole** polyclonal antibody.

- **Furilazole** Standard: 100 µg/mL in methanol.
- **Furilazole**-HRP Conjugate: **Furilazole** conjugated to Horseradish Peroxidase.
- Sample Extraction Buffer: Acetonitrile with 1% acetic acid.
- QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
- Dispersive SPE Cleanup: Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous magnesium sulfate.
- Wash Buffer (20X): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
- Stop Solution: 2 M Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Deionized water.
- Methanol (HPLC grade).
- Acetonitrile (HPLC grade).

## Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 2.0 g of a representative plant tissue sample (leaves, stem, or root) into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at room temperature.

- Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA, 50 mg C18).
- Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.
- Dilution: Take the supernatant and dilute it with PBS (pH 7.4) to bring the **Furilazole** concentration into the assay's linear range. A dilution factor of 1:10 to 1:100 is typically required. The final acetonitrile concentration in the well should be below 5% to avoid matrix effects.

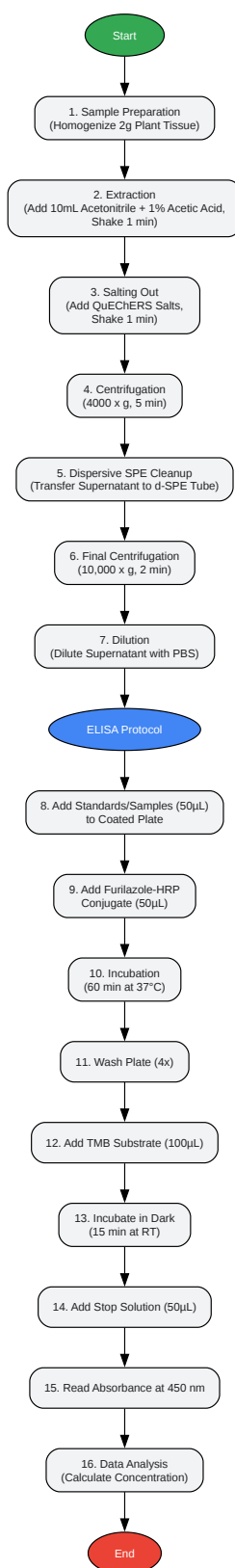
## ELISA Protocol

- Standard Preparation: Prepare a series of **Furilazole** standards (e.g., 5.0, 2.5, 1.0, 0.5, 0.1, 0.05, and 0 ng/mL) by diluting the stock solution in PBS (pH 7.4).
- Competitive Reaction: Add 50 µL of the prepared standards or diluted plant extracts to the wells of the anti-**Furilazole** antibody-coated microplate.
- Add Conjugate: Immediately add 50 µL of the **Furilazole**-HRP conjugate solution to each well. Mix gently by tapping the plate.
- Incubation: Cover the plate and incubate for 60 minutes at 37°C.
- Washing: Aspirate the contents of the wells and wash each well 4 times with 250 µL of 1X Wash Buffer. Ensure complete removal of the liquid after each wash by inverting the plate and tapping it on a clean paper towel.
- Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
- Color Development: Incubate the plate in the dark at room temperature (25°C) for 15 minutes.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

## Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- Calculate the percentage of binding for each standard and sample using the following formula:  $\% B/B_0 = (OD_{\text{sample or standard}} / OD_{\text{zero standard}}) \times 100$
- Plot a standard curve of  $\% B/B_0$  versus the logarithm of the **Furilazole** concentration for the standards.
- Determine the concentration of **Furilazole** in the samples by interpolating their  $\% B/B_0$  values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the final concentration of **Furilazole** in the original plant tissue sample.

## Mandatory Visualization



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Caption: Workflow for **Furilazole** detection in plant tissues.

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